(R)-Repaglinid-Ethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate is a complex organic compound with a molecular formula of C29H40N2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a piperidinyl phenyl group, and a benzoate ester.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Target of Action
Similar compounds like etomidate, an imidazole derivative, have been found to interact with specific γ-aminobutyric acid type a receptor subtypes in the central nervous system
Mode of Action
It’s known that esters can undergo hydrolysis under acidic or basic conditions . This process involves the breaking of the ester bond, resulting in the formation of an alcohol and a carboxylic acid or its salt . The exact interaction of ®-Repaglinide Ethyl Ester with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
For instance, ester bonds can be hydrolyzed stepwise, with the common degradation product being phthalic acid, which is finally converted to CO2 and H2O .
Pharmacokinetics
Similar compounds like eicosapentaenoic acid ethyl ester have been studied, and it was found that their pharmacokinetic profile demonstrated a slowly cleared, extensively distributed molecule with dose linearity and comparable exposures with bid and qd regimens .
Result of Action
It’s known that the hydrolysis of esters can lead to the formation of alcohols and carboxylic acids or their salts . These products can have various effects depending on their nature and the context of the reaction.
Action Environment
The action, efficacy, and stability of ®-Repaglinide Ethyl Ester can be influenced by various environmental factors. For instance, the hydrolysis of esters can be affected by the pH of the environment . Moreover, the presence of specific enzymes, such as esterases, can catalyze the hydrolysis of esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R)-Repaglinide Ethyl Ester typically involves multiple steps. One common method includes the reaction of 2-ethoxybenzoic acid with an appropriate amine to form an amide intermediate. This intermediate is then subjected to further reactions, including esterification and alkylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (R)-Repaglinide Ethyl Ester include:
Repaglinide impurity E: 2-Ethoxy-4-{2-{{(1R)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino}-2-oxoethyl}benzoic acid.
Other benzoate esters: Various derivatives of benzoic acid with different substituents.
Uniqueness
What sets (R)-Repaglinide Ethyl Ester apart is its specific combination of functional groups, which confer unique chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Biologische Aktivität
(R)-Repaglinide ethyl ester is a derivative of repaglinide, a medication primarily used for managing type 2 diabetes mellitus. This compound belongs to the class of non-sulfonylurea insulin secretagogues and functions by stimulating insulin secretion from pancreatic beta cells. The ethyl ester modification may influence its pharmacokinetic properties, enhancing absorption and altering metabolic pathways compared to its parent compound.
(R)-Repaglinide ethyl ester exerts its biological activity through a well-defined mechanism:
- Binding to ATP-sensitive potassium channels : The compound binds to these channels on pancreatic beta cells, leading to their depolarization.
- Calcium influx : This depolarization allows calcium ions to enter the cells, which stimulates the exocytosis of insulin granules.
- Glucose-dependent action : Unlike sulfonylureas, (R)-repaglinide requires the presence of glucose to stimulate insulin release, making it effective primarily during postprandial states .
Pharmacokinetics
The pharmacokinetic profile of (R)-repaglinide ethyl ester is characterized by rapid absorption and a short half-life:
- Absorption : Peak plasma concentrations are reached within 0.5 to 1.4 hours after oral administration.
- Bioavailability : Approximately 56% of the drug is bioavailable.
- Duration of action : The maximal biological effect occurs within 3-3.5 hours, with insulin levels elevated for 4-6 hours post-administration .
Efficacy in Clinical Studies
Numerous studies have evaluated the efficacy of (R)-repaglinide and its derivatives in managing blood glucose levels:
-
Monotherapy vs. Combination Therapy :
- A study involving Chinese subjects naive to oral antidiabetic therapy demonstrated that (R)-repaglinide alone led to an average A1C reduction of 4.05%, while combination therapy with metformin yielded a reduction of 4.51% .
- The combination therapy also showed significant improvements in fasting plasma glucose and postprandial glucose levels.
- Safety Profile :
Comparative Biological Activity
To elucidate the biological activity of (R)-repaglinide ethyl ester, it is useful to compare it with other antidiabetic agents:
Compound Name | Class | Mechanism of Action | A1C Reduction (%) | Hypoglycemia Risk |
---|---|---|---|---|
(R)-Repaglinide | Non-sulfonylurea | Stimulates insulin secretion | 4.05 | Moderate |
Metformin | Biguanide | Decreases hepatic glucose production | 1.5 - 2.0 | Low |
Glimepiride | Sulfonylurea | Stimulates insulin secretion | 1.5 - 2.0 | High |
Nateglinide | Non-sulfonylurea | Stimulates insulin secretion | 0.5 - 1.5 | Moderate |
Case Studies
Recent clinical trials have highlighted the effectiveness of (R)-repaglinide ethyl ester in various populations:
- Study in Type 2 Diabetes Patients : A randomized controlled trial indicated that patients treated with (R)-repaglinide experienced significant reductions in both fasting and postprandial glucose levels compared to placebo .
- Elderly Population : Another study focused on elderly patients demonstrated that (R)-repaglinide was effective and had a favorable safety profile, with minimal adverse effects reported .
Eigenschaften
IUPAC Name |
ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCMVLQJMIXDSI-RUZDIDTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CC(=O)N[C@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.